molecular formula C24H30N2O4 B1179170 Trimipramine maleate CAS No. 138283-60-0

Trimipramine maleate

Cat. No.: B1179170
CAS No.: 138283-60-0
M. Wt: 410.5 g/mol
InChI Key: YDGHCKHAXOUQOS-BTJKTKAUSA-N
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Preparation Methods

Trimipramine maleate is synthesized through a series of chemical reactions involving the formation of the dibenzazepine ring system. The synthetic route typically involves the reaction of iminodibenzyl with 3-dimethylaminopropyl chloride under basic conditions to form trimipramine. The resulting compound is then reacted with maleic acid to form this compound . Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Trimipramine maleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Trimipramine maleate is compared with other tricyclic antidepressants such as imipramine, amitriptyline, and nortriptyline. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its relatively weak monoamine reuptake inhibition and prominent sedative effects . This makes it particularly useful in treating conditions where sedation is beneficial, such as insomnia and anxiety disorders .

Similar Compounds

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGHCKHAXOUQOS-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

739-71-9 (Parent)
Record name Trimipramine maleate [USAN:USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2045315
Record name Trimipramine hydrogen maleate
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

521-78-8, 138283-60-0, 138283-61-1
Record name Trimipramine maleate
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Record name TRIMIPRAMINE MALEATE
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